

A Technical Guide to the Solubility of DL-Cystine-d4

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Compound of Interest

Compound Name: DL-Cystine-d4

Cat. No.: B8209921

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This technical guide provides a comprehensive overview of the solubility of **DL-Cystine-d4**, a deuterated form of the amino acid cystine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. Given the limited availability of direct solubility data for **DL-Cystine-d4**, this guide incorporates data from its non-deuterated counterparts, DL-Cystine and L-Cystine, to provide reliable estimates.

Core Concepts in Solubility

Solubility is a critical physicochemical property that dictates the suitability of a compound for various experimental and formulation contexts. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For isotopically labeled standards like **DL-Cystine-d4**, understanding solubility is paramount for the preparation of accurate stock solutions and calibration standards used in mass spectrometry-based quantification assays.

The solubility of amino acids such as cystine is significantly influenced by factors including pH, temperature, and the polarity of the solvent. As zwitterionic molecules, their net charge changes with pH, impacting their interaction with solvent molecules.

Quantitative Solubility Data

Precise quantitative solubility data for **DL-Cystine-d4** is not extensively documented in publicly available literature. However, the solubility of the non-deuterated forms, DL-Cystine and L-

Cystine, serves as a close proxy due to the negligible impact of deuterium substitution on this physical property. The following table summarizes the available quantitative and qualitative solubility data.

Solvent	Form	Solubility	Temperature	Notes
Water	DL-Cystine	10 mg/mL	60°C	Requires adjustment to pH 12 with 1M NaOH, ultrasonication, and warming.[1]
Water	L-Cystine	0.112 mg/mL	25°C	Solubility is higher at pH < 2 or pH > 8.[2]
1N HCl	DL-Cystine-d4	Soluble	Ambient	Qualitative data. [3][4]
Dimethyl Sulfoxide (DMSO)	Cystine	99.68 mg/mL	40°C	
Methanol	Cystine	4.58 mg/mL	40°C	
Ethanol	L-Cystine	Insoluble	Ambient	Qualitative data.
2-Propanol	Cystine	~0.22 mg/mL	40°C	
n-Hexane	Cystine	~0.22 mg/mL	40°C	

Experimental Protocol: Determination of Equilibrium Solubility by the Saturation Shake-Flask Method

The following protocol provides a standardized method for determining the equilibrium solubility of **DL-Cystine-d4** in a solvent of interest.

1. Materials and Equipment:

- **DL-Cystine-d4** (solid)
- Solvent of interest (e.g., water, DMSO, 0.1 M phosphate buffer)
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Microcentrifuge
- Calibrated micropipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical technique.
- Volumetric flasks and other standard laboratory glassware.

2. Procedure:

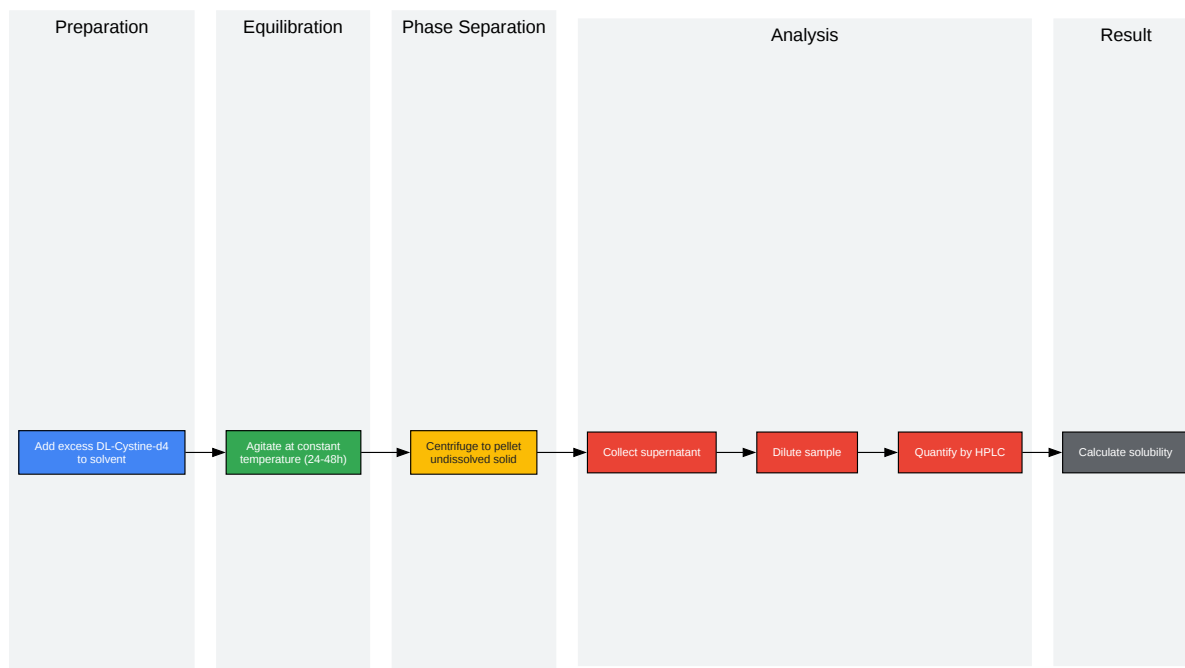
- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **DL-Cystine-d4** to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.
- Phase Separation:

- After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
- To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
- Sample Collection and Dilution:
 - Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
 - Perform a serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of **DL-Cystine-d4**.
 - Prepare a calibration curve using standards of known **DL-Cystine-d4** concentrations to ensure accurate quantification.
- Calculation:
 - Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
 - The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **DL-Cystine-d4** solubility.

Experimental Workflow for Solubility Determination



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Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide provides essential information on the solubility of **DL-Cystine-d4** for researchers and scientists. While direct quantitative data for the deuterated form is limited, the provided data for its non-deuterated analogues offers a strong basis for experimental design. The detailed experimental protocol and workflow diagram serve as practical resources for the in-house determination of solubility in specific solvents and conditions, ensuring the accurate preparation of standards for quantitative analytical studies.

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